10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE
Overview
Description
10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound features a phenothiazine core linked to a piperazine ring substituted with a nitrophenyl group. The unique structure of this compound makes it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE typically involves multiple steps. The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the same basic steps as laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of nitro-oxidized derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Various substituted phenothiazine derivatives.
Scientific Research Applications
10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition occurs through mixed inhibition kinetics, where the compound interacts with both the enzyme and the enzyme-substrate complex .
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)piperazine: Shares the nitrophenyl-piperazine structure but lacks the phenothiazine core.
1-Benzoyl-4-(4-nitrophenyl)piperazine: Similar structure but with a benzoyl group instead of the phenothiazine core.
Uniqueness
10-[4-(4-NITROPHENYL)PIPERAZINE-1-CARBONYL]-10H-PHENOTHIAZINE is unique due to its combination of a phenothiazine core with a nitrophenyl-piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[4-(4-nitrophenyl)piperazin-1-yl]-phenothiazin-10-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c28-23(25-15-13-24(14-16-25)17-9-11-18(12-10-17)27(29)30)26-19-5-1-3-7-21(19)31-22-8-4-2-6-20(22)26/h1-12H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZISDGKDMIYSG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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